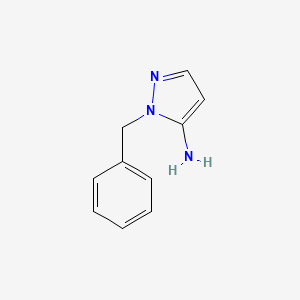

5-氨基-N-乙基-2-甲基-N-苯基苯磺酰胺

描述

Synthesis Analysis

The synthesis of related sulphonamide compounds involves intricate chemical processes, including nitration, condensation, and substitution reactions. For instance, the nitration of 1-alkyloxy-2-(p-toluenesulphonyl)methylaminobenzenes leads to the formation of nitrobenzenes, indicating a method of introducing nitro groups into similar sulphonamide structures (Bosma & Verkade, 2010). Additionally, the preparation of α-aminophosphonic acids through reactions involving amines, aldehydes, and phosphites provides a foundation for synthesizing complex sulphonamides with specific functional groups (Djenane et al., 2019).

Molecular Structure Analysis

Crystal structure studies of p-substitutedbenzenesulphonamides reveal the impact of ring substitution on molecular configuration, demonstrating that electron-withdrawing groups influence bond lengths and angles, which is crucial for understanding the structural dynamics of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide (Gowda et al., 2003).

Chemical Reactions and Properties

Sulphonamide derivatives exhibit a range of chemical behaviors, including reactivity towards electrophiles and nucleophiles, which is essential for the functionalization and modification of the sulphonamide core. Research into derivatives of 2-mercaptobenzenesulphonamide, for example, provides insights into the synthesis of compounds with potential cardiovascular effects, indicating the versatility of sulphonamide chemistry in medicinal applications (Brzozowski et al., 1995).

Physical Properties Analysis

The physical properties of sulphonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on the synthesis of highly soluble polyamides derived from specific diamines show the importance of molecular design in achieving desired physical characteristics, which is relevant for the development of sulphonamide-based materials with specific applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of sulphonamides, including their reactivity and interaction with other molecules, are central to their functionality in various chemical and pharmacological contexts. The synthesis and evaluation of phenylsulphonylaminoalkanamides and N-aryl p-toluenesulphonamides highlight the diverse chemical behaviors of sulphonamides, from their role in corrosion inhibition to their potential as antibacterial agents (Izuchi et al., 2019).

科学研究应用

代谢研究

- 人类和动物的代谢:阿莫舒洛盐酸盐,是5-氨基-N-乙基-2-甲基-N-苯基苯磺酰胺的衍生物,显示出在人类和动物中不同的代谢方式。在人类中,约30.1%的剂量未改变地排泄,其主要代谢产物涉及一个5-羟基代谢物。动物的代谢展示出不同的途径,在大鼠、狗和猴子中存在显著差异(Kamimura, Sasaki, & Kawamura, 1985)。

合成应用

- 抗癫痫药物合成:与5-氨基-N-乙基-2-甲基-N-苯基苯磺酰胺相关的衍生物的磺化已导致具有抗癫痫特性的化合物的开发。合成的化合物显示出不同程度的活性,其中一些表现出比苯妥英钠等标准药物更优越的功效(Warokar et al., 2012)。

药物机制

- 细胞毒性和作用机制:含有与5-氨基-N-乙基-2-甲基-N-苯基苯磺酰胺相关的对氨基苯磺酰胺基团的磺胺咪唑,对各种微生物表现出一系列活性。其作用与曲莫司汀协同增强,其在Vero细胞中的体外细胞毒性相对较低,无论单独使用还是与曲莫司汀联合使用(Castelli et al., 2000)。

药物化学应用

- 合成具有药用价值的化合物:已合成了新的具有药用重要性的苯磺酰氨基烷酰胺和N-芳基对甲苯磺酰胺。这些化合物展示了多样的药用应用潜力,展示了5-氨基-N-乙基-2-甲基-N-苯基苯磺酰胺衍生物的多功能性(Izuchi et al., 2019)。

作用机制

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

属性

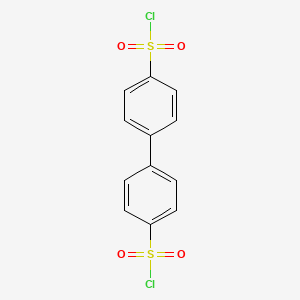

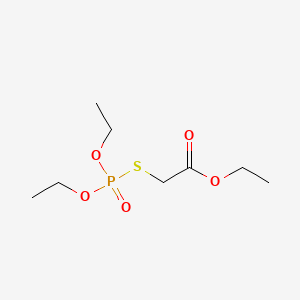

IUPAC Name |

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

CAS RN |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide in the synthesis of Acid Red P-L?

A1: 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide serves as a diazo component in the synthesis of Acid Red P-L []. It undergoes diazotization, a chemical reaction where its amine group (-NH2) is converted into a diazonium salt. This diazonium salt then reacts with another compound called γ-acid (7-hydroxynaphthalene-2-sulfonic acid) in an acidic environment through an azo coupling reaction. This coupling results in the formation of the azo dye, Acid Red P-L.

Q2: Can you elaborate on the structural characteristics of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide?

A2: While the provided research abstract [] focuses on the synthesis process and doesn't delve into the detailed structural characterization of 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide, we can infer some information from its name and role in the reaction. It is an aromatic sulfonamide compound with an amine group at the 5th position of the benzene ring. Additionally, it has N-ethyl and 2-methyl substituents, as well as a phenyl group attached to the sulfonamide nitrogen. Further spectroscopic analyses like NMR and mass spectrometry would be needed for a complete characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。